molecular formula C18H20N2O4S B5226714 3-[(3-Carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 5704-26-7

3-[(3-Carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B5226714
CAS No.: 5704-26-7
M. Wt: 360.4 g/mol
InChI Key: YQWKRGOHBLTSRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[(3-Carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (hereafter referred to as Compound A) is a bicyclic carboxylic acid derivative with a carbamoyl-substituted benzothiophene moiety. Key characteristics include:

Property Value
Molecular Formula C₂₃H₃₀N₂O₄S
Molecular Weight 430.57 g/mol
logP 2.6888
logSw (Water Solubility) -2.871
Hydrogen Bond Donors 4
Hydrogen Bond Acceptors 7
Polar Surface Area 86.356 Ų

Compound A features a bicyclo[2.2.1]hept-5-ene scaffold, which imports structural rigidity, and a 4,5,6,7-tetrahydro-1-benzothiophen-2-yl group substituted with a carbamoyl group at the 3-position. The presence of the 2-methylbutan-2-yl substituent on the benzothiophene ring enhances lipophilicity (logP = 2.6888), while the carboxylic acid group contributes to polar interactions .

Properties

IUPAC Name

3-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c19-15(21)14-10-3-1-2-4-11(10)25-17(14)20-16(22)12-8-5-6-9(7-8)13(12)18(23)24/h5-6,8-9,12-13H,1-4,7H2,(H2,19,21)(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWKRGOHBLTSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3C4CC(C3C(=O)O)C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80386430
Record name ST056464
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5704-26-7
Record name ST056464
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, including the formation of the benzothiophene ring and the subsequent attachment of the bicyclic heptene structure. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(3-Carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]bicyclo[22

Mechanism of Action

The mechanism of action of 3-[(3-Carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity or receptor binding. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Compound A belongs to a broader class of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives. Key analogs and their distinguishing features are summarized below:

Compound Molecular Formula Molecular Weight logP Key Substituent Source
Compound A C₂₃H₃₀N₂O₄S 430.57 2.6888 6-(2-Methylbutan-2-yl)benzothiophene
3-[(2-Ethylhexyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid C₁₉H₂₉NO₃ 331.44 N/A 2-Ethylhexyl carbamate
3-[(Tetrahydro-2-furanylmethoxy)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid C₁₆H₁₈O₆ 306.31 N/A Tetrahydrofuranmethyl ester
3-[(Thiophen-2-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid C₁₆H₁₆N₂O₃S 332.38 N/A Thiophen-2-ylmethyl carbamate
3-(Dipropylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid C₁₄H₂₀N₂O₃ 264.32 N/A Dipropyl carbamate
Key Observations:

Substituent Effects on Lipophilicity: Compound A exhibits the highest logP (2.6888) due to the bulky 2-methylbutan-2-yl group and benzothiophene core, enhancing membrane permeability compared to analogs with smaller substituents (e.g., tetrahydrofuranmethyl or thiophen-2-ylmethyl groups) .

Solubility and Polar Interactions :

  • Compound A’s low water solubility (logSw = -2.871) suggests challenges in aqueous formulations. Analogs with polar groups (e.g., tetrahydrofuranmethyl ester) may improve solubility but reduce bioavailability .

Thiophen-2-ylmethyl substitution (Compound ) introduces aromaticity, which may influence π-π stacking interactions in biological targets.

Biological Activity

The compound 3-[(3-Carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic properties. This article explores its biological activity, synthesis, and mechanisms of action based on recent research findings.

Structural Characteristics

The compound features a bicyclic structure with a benzothiophene core and multiple functional groups including carboxamide and carboxylic acid moieties. These structural elements are crucial for its biological activity.

Property Value
Molecular FormulaC₁₃H₁₅N₃O₄S
Molecular Weight295.34 g/mol
IUPAC NameThis compound

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases.

Anticancer Activity

Preliminary investigations have shown that the compound possesses anticancer properties, particularly against certain types of cancer cells such as breast and colon cancer lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

The proposed mechanisms of action for the biological activities include:

  • Inhibition of Enzymes : Molecular docking studies suggest that the compound may inhibit enzymes involved in inflammatory pathways.
  • Modulation of Signaling Pathways : It may interfere with key signaling pathways such as NF-kB and MAPK pathways, which are often dysregulated in cancer.

Case Studies

  • Anti-inflammatory Study : A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory effects using a murine model of arthritis. The results showed a significant reduction in paw swelling and inflammatory markers after treatment with the compound.
  • Anticancer Study : In a Cancer Research publication, researchers reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells, with IC50 values indicating potent activity.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of Benzothiophene Core : The initial step includes synthesizing the benzothiophene structure via cyclization reactions.
  • Carbamoylation : Subsequent reactions introduce carbamoyl groups to enhance biological activity.
  • Bicyclization : Finally, bicyclization is achieved through specific coupling reactions to form the bicyclo[2.2.1] framework.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.